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molecular formula C13H8ClF2NO B120233 (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone CAS No. 28910-83-0

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Cat. No. B120233
M. Wt: 267.66 g/mol
InChI Key: DUMGVPIXKALANS-UHFFFAOYSA-N
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Patent
US08653064B2

Procedure details

Into a reactor at room temperature was added (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (1, 60.0 kg, 224 mol) and acetic acid (427 L). The mixture was stirred until all solids fully dissolved, filtered and washed with acetic acid (9.47 L). Concentrated HCl (156 L) was added over a minimum of 30 minutes at 20 to 25° C. and the resulting mixture was cooled to 0 to 5° C. A solution of sodium nitrite (18.6 kg, 269 mol) in water (88.0 L) was added while maintaining the reaction temperature between 0 and 5° C. The mixture was stirred for 1 h at 0 to 5° C. Water (270 L) and isopropyl acetate (717 L) were then added at 0 to 5° C. A solution of potassium iodide (50.2 kg, 303 mol) in water (133 L) was added over 1 h at 0 to 5° C. The reaction mixture was stirred for 30 min and warmed to 20 to 25° C. over 1.5 h. The layers were separated and the organic phase was washed with a dilute brine solution (22 kg NaCl in 200 L water) and a sodium carbonate solution (175 kg Na2CO3 in 523 L water). The resulting organic layer was washed twice with a sodium ascorbate solution (15.8 kg in 188 L water for each wash) followed by water (200 L). The organic phase was concentrated using a maximum 50° C. jacket temperature until 430 L of solvent was removed. Heptane (400 L) was added and the mixture was concentrated using a 50° C. jacket temperature until 395 L of solvent were removed. 2-Butanol (398 L) was added and the mixture was concentrated using a maximum 60° C. jacket temperature until 322 L of solvent were removed. An additional portion of 2-butanol (398 L) was added and the mixture was concentrated using a 70° C. jacket temperature until 390 L of solvent were removed. The reaction mixture was cooled to −5 to −8° C., stirred for 2 h, filtered and washed with 2-butanol (2×84.2 L) at −5 to 0° C. The resulting wet cake was dried at 40 to 50° C. under vacuum to provide 67.6 kg (80% yield) of 2. 1H NMR (300 MHz, CDCl3) δ 7.89 (d, J=8.2 Hz, 1H), 7.51 (m, 1H), 7.44 (d, J=2.3 Hz, 1H), 7.18 (dd, J=2.3, 8.2 Hz, 1H), 7.00 (m, 2H); Elemental Anal. Calcd. for C13H6ClF2IO: C, 41.25; H, 1.60; Cl, 9.37; F, 10.04; I, 33.52; O, 4.23. Found: C, 41.36; H, 1.65; Cl, 9.51; F, 10.03; I, 33.41; O, 4.04.
Quantity
60 kg
Type
reactant
Reaction Step One
Quantity
427 L
Type
solvent
Reaction Step One
Quantity
18.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
88 L
Type
solvent
Reaction Step Two
Quantity
50.2 kg
Type
reactant
Reaction Step Three
Name
Quantity
133 L
Type
solvent
Reaction Step Three
Quantity
717 L
Type
reactant
Reaction Step Four
Name
Quantity
270 L
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[F:18])=[O:10].N([O-])=O.[Na+].C(OC(C)C)(=O)C.[I-:30].[K+]>O.C(O)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([I:30])=[C:3]([C:9]([C:11]2[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=2[F:18])=[O:10])[CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
60 kg
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=C(C=CC=C1F)F
Name
Quantity
427 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
18.6 kg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
88 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
50.2 kg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
133 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
717 L
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
270 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
fully dissolved
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetic acid (9.47 L)
ADDITION
Type
ADDITION
Details
Concentrated HCl (156 L) was added over a minimum of 30 minutes at 20 to 25° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 0 and 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at 0 to 5° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20 to 25° C. over 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with a dilute brine solution (22 kg NaCl in 200 L water)
WASH
Type
WASH
Details
The resulting organic layer was washed twice with a sodium ascorbate solution (15.8 kg in 188 L water for
WASH
Type
WASH
Details
each wash)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
using a maximum 50° C.
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
Heptane (400 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
using a 50° C.
CUSTOM
Type
CUSTOM
Details
were removed
ADDITION
Type
ADDITION
Details
2-Butanol (398 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
using a maximum 60° C.
CUSTOM
Type
CUSTOM
Details
were removed
ADDITION
Type
ADDITION
Details
An additional portion of 2-butanol (398 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
using a 70° C.
CUSTOM
Type
CUSTOM
Details
were removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −5 to −8° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2-butanol (2×84.2 L) at −5 to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting wet cake was dried at 40 to 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 67.6 kg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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